molecular formula C12H11IN2 B12118193 3-iodo-N-(pyridin-4-ylmethyl)aniline

3-iodo-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B12118193
M. Wt: 310.13 g/mol
InChI Key: SBJLTXGZUPIXAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-(pyridin-4-ylmethyl)aniline typically involves the iodination of N-(pyridin-4-ylmethyl)aniline. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-iodo-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives.

    Oxidation Reactions: Products include nitroso or nitro derivatives.

    Reduction Reactions: Products include piperidine derivatives.

Comparison with Similar Compounds

  • 3-bromo-N-(pyridin-4-ylmethyl)aniline
  • 3-chloro-N-(pyridin-4-ylmethyl)aniline
  • 3-fluoro-N-(pyridin-4-ylmethyl)aniline

Comparison:

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

3-iodo-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C12H11IN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2

InChI Key

SBJLTXGZUPIXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NCC2=CC=NC=C2

Origin of Product

United States

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